molecular formula C26H24ClN3O2S B2430582 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422278-92-0

3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2430582
CAS No.: 422278-92-0
M. Wt: 478.01
InChI Key: DAYMAXMHPPHYLK-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a potent and selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases implicated in numerous cellular signaling pathways. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, effectively suppressing autophosphorylation and downstream signal transduction. This specific quinazolinone derivative has demonstrated significant research value in the field of oncology, particularly in the study of Src-driven tumor progression, invasion, and metastasis. Preclinical studies highlight its efficacy in inhibiting the proliferation and migratory potential of various cancer cell lines. Furthermore, research indicates its potential application in investigating pathological bone remodeling, such as osteoporosis and cancer-induced bone destruction, due to the critical role of Src in osteoclast activity. This compound serves as a crucial pharmacological tool for dissecting the complexities of Src signaling and for validating Src as a therapeutic target in diverse disease models.

Properties

IUPAC Name

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c27-23-9-5-4-8-20(23)18-33-26-28-24-11-10-21(29-12-14-32-15-13-29)16-22(24)25(31)30(26)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMAXMHPPHYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Chlorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylmethyl halide with a thiol group, followed by the attachment to the quinazolinone core.

    Incorporation of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and chlorophenylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Quinazolinones, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that derivatives of quinazolinones can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of functional groups such as the morpholine ring and sulfanyl moiety enhances their biological activity, potentially leading to new antibacterial agents.

1.2 Anticancer Potential
Research has shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The unique structural features of 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one may allow it to interact with specific molecular targets involved in cancer proliferation and survival pathways. Preliminary studies suggest that modifications to the quinazolinone core can enhance its selectivity and potency against tumor cells .

1.3 Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Quinazolinones have been reported to exhibit inhibitory effects on pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. This aspect merits further investigation to elucidate the underlying mechanisms and therapeutic implications .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core: This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Functional Groups: The morpholine ring is introduced via nucleophilic substitution, while the benzyl and chlorophenyl groups are added through alkylation reactions.
  • Characterization Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinazolinone derivatives:

Study ReferenceCompound TestedBiological ActivityFindings
This compoundAntimicrobialSignificant inhibition against Mycobacterium smegmatis
Quinazolinone derivativesAnticancerCytotoxic effects on various cancer cell lines
Quinazolinone seriesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyrrolidin-4-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

  • The presence of the morpholinyl group in 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one provides unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Biological Activity

The compound 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one (CAS Number: 422278-92-0) is a novel derivative of the quinazolinone family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activities of this compound, focusing on its antitumor effects, antimicrobial properties, and other pharmacological actions.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃OS
  • Molecular Weight : 357.87 g/mol

The structure features a benzyl group, a chlorophenyl moiety, a morpholine ring, and a sulfanyl linkage, which contribute to its diverse biological activities.

Antitumor Activity

Recent studies have reported significant antitumor activity associated with this compound. The following table summarizes the findings from various studies regarding its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
EKVX (Lung Cancer)21.5Induction of apoptosis
RPMI-8226 (Leukemia)25.9Inhibition of PI3K/mTOR signaling
OVCAR-4 (Ovarian)28.7Cell cycle arrest
MDA-MB-435 (Breast)15.1Disruption of microtubule dynamics

The compound exhibited a broad-spectrum antitumor activity with selective toxicity towards malignant cells compared to normal cells, indicating its potential for targeted cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial effects. The minimum inhibitory concentrations (MICs) against various pathogens are as follows:

PathogenMIC (µg/mL)
MRSA0.98
Candida albicans5.0
Escherichia coli10.0

These results indicate that the compound can inhibit bacterial growth effectively and may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, preventing cancer cell proliferation.
  • Inhibition of Signaling Pathways : The compound inhibits key signaling pathways such as PI3K/mTOR, which are crucial for cancer cell survival and growth .

Case Studies

A notable case study involved the application of this compound in treating non-small cell lung cancer (NSCLC). In vitro studies demonstrated that treatment with the compound resulted in significant tumor regression in cell lines resistant to conventional therapies. The study highlighted the potential for this compound to overcome drug resistance in cancer therapy .

Q & A

Q. What are the key steps for synthesizing 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives.
  • Step 2 : Introduction of the 2-chlorobenzylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
  • Step 3 : Functionalization with morpholine using coupling agents like EDCI/HOBt .
  • Purification : Reversed-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) ensures >95% purity. Monitor by LC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include:
Proton/CarbonChemical Shift (δ, ppm)Assignment
Quinazolinone C=O~165–170 (13C)Carbonyl group
Morpholine N-CH22.5–3.5 (1H, m)Methylene protons
2-Chlorobenzyl SCH2~4.5 (1H, s)Sulfanyl linkage
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S bond) .

Advanced Research Questions

Q. What reaction mechanisms govern the introduction of the sulfanyl and morpholinyl groups?

  • Methodological Answer :
  • Sulfanyl Group : Proceeds via nucleophilic aromatic substitution (SNAr) at the C2 position of the quinazolinone, where the thiolate anion attacks an activated electrophilic center (e.g., halogen or nitro leaving group). Kinetic studies suggest a second-order dependence on thiol concentration .
  • Morpholine Functionalization : Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling under microwave irradiation (120°C, 2 h) achieves >80% yield. DFT studies show oxidative addition of Pd(0) to the aryl halide as the rate-limiting step .

Q. How do structural modifications (e.g., substituent position on benzyl or morpholine groups) affect biological activity?

  • Methodological Answer :
  • SAR Studies :
ModificationActivity TrendRationale
2-Chloro vs. 4-Chloro Benzyl2-Cl enhances cytotoxicity (IC50 ↓ 30%)Improved lipophilicity and target binding .
Morpholine vs. PiperidineMorpholine increases solubility (LogP ↓ 0.5)Polar oxygen atom enhances hydrogen bonding .
  • Experimental Design : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate with computational docking (AutoDock Vina) .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Methodological Answer :
  • Possible Causes : Variability in cell lines (e.g., HepG2 vs. MCF-7), assay protocols (MTT vs. resazurin), or impurity profiles.
  • Resolution :

Validate purity via orthogonal methods (HPLC, elemental analysis).

Standardize assays using NIH/ATCC-recommended protocols.

Cross-test compounds in identical cell models (e.g., NCI-60 panel) .

Environmental and Mechanistic Studies

Q. What experimental designs assess the environmental fate of this compound?

  • Methodological Answer :
  • OECD Guidelines :
  • Hydrolysis : Expose to buffers (pH 4–9) at 50°C; monitor degradation via HPLC.
  • Photolysis : Use xenon arc lamps (simulated sunlight); quantify half-life under UV/Vis .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50) and algae (72-h growth inhibition) .

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